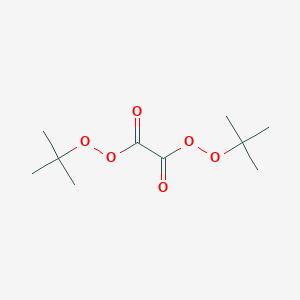
Di-tert-butyl peroxyoxalate
Vue d'ensemble
Description
Di-tert-butyl peroxyoxalate (DTBPO) is an organic peroxide that is widely used in scientific research for its unique properties. It is a colorless, odorless, and stable compound that can be easily synthesized in the laboratory. DTBPO is commonly used as a radical initiator in various chemical reactions, and it has been extensively studied for its mechanism of action and physiological effects.
Applications De Recherche Scientifique
Di-tert-butyl peroxyoxalate is widely used in scientific research as a radical initiator for various chemical reactions. It is particularly useful in polymerization reactions, where it can initiate the polymerization of monomers such as styrene, acrylates, and methacrylates. Di-tert-butyl peroxyoxalate is also used in the synthesis of nanoparticles, where it can act as a reducing agent and a radical initiator. In addition, Di-tert-butyl peroxyoxalate has been used in the synthesis of organic compounds, where it can be used to introduce functional groups into molecules.
Mécanisme D'action
Di-tert-butyl peroxyoxalate acts as a radical initiator by decomposing into two free radicals upon heating or exposure to light. The free radicals can then initiate a chain reaction that leads to the formation of new molecules. The decomposition of Di-tert-butyl peroxyoxalate is a complex process that involves several steps, including homolysis of the O-O bond and formation of tert-butyl and peroxyoxalate radicals. The mechanism of Di-tert-butyl peroxyoxalate decomposition has been extensively studied using various spectroscopic techniques, and it is still an active area of research.
Effets Biochimiques Et Physiologiques
Di-tert-butyl peroxyoxalate has been shown to have some biochemical and physiological effects, although these effects are not well understood. It has been reported to induce oxidative stress in cells and to cause DNA damage. Di-tert-butyl peroxyoxalate has also been shown to inhibit the growth of cancer cells in vitro, although its mechanism of action is not clear. Further research is needed to fully understand the biochemical and physiological effects of Di-tert-butyl peroxyoxalate.
Avantages Et Limitations Des Expériences En Laboratoire
Di-tert-butyl peroxyoxalate has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also relatively inexpensive and can be synthesized in large quantities. Di-tert-butyl peroxyoxalate is a versatile radical initiator that can be used in a wide range of chemical reactions. However, Di-tert-butyl peroxyoxalate also has some limitations. It is a hazardous compound that can decompose explosively under certain conditions. It must be handled with care and stored in a cool, dry place. Di-tert-butyl peroxyoxalate is also sensitive to light and can decompose rapidly in the presence of UV radiation.
Orientations Futures
There are several future directions for research on Di-tert-butyl peroxyoxalate. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the study of the mechanism of Di-tert-butyl peroxyoxalate decomposition using advanced spectroscopic techniques. Further research is also needed to fully understand the biochemical and physiological effects of Di-tert-butyl peroxyoxalate. Finally, Di-tert-butyl peroxyoxalate has potential applications in areas such as drug delivery, where it can be used to initiate the polymerization of drug-loaded nanoparticles.
Méthodes De Synthèse
Di-tert-butyl peroxyoxalate can be synthesized by the reaction of tert-butyl hydroperoxide (TBHP) with oxalic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through a series of steps, and the final product is purified by distillation or recrystallization. The synthesis of Di-tert-butyl peroxyoxalate is relatively simple and can be easily scaled up for industrial production.
Propriétés
IUPAC Name |
ditert-butyl ethanediperoxoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O6/c1-9(2,3)15-13-7(11)8(12)14-16-10(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXEQSCUBDIKNLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OOC(=O)C(=O)OOC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10940221 | |
| Record name | Di-tert-butyl ethanediperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl peroxyoxalate | |
CAS RN |
1876-22-8 | |
| Record name | Di-tert-butyl peroxyoxalate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001876228 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Di-tert-butyl ethanediperoxoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10940221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DI-TERT-BUTYL PEROXYOXALATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF29S2JO3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



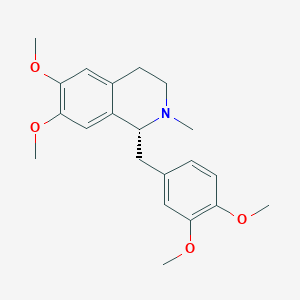
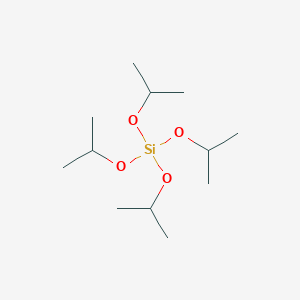
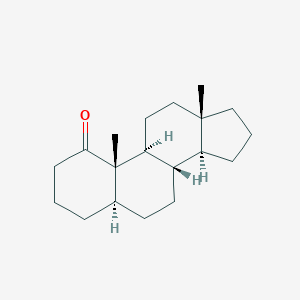
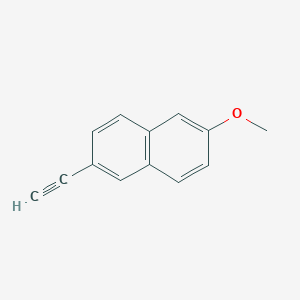
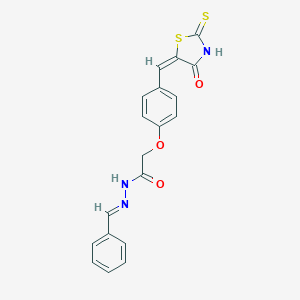
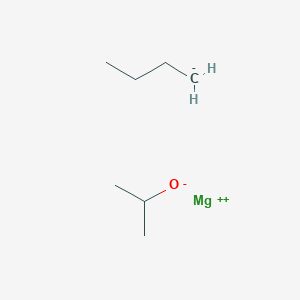
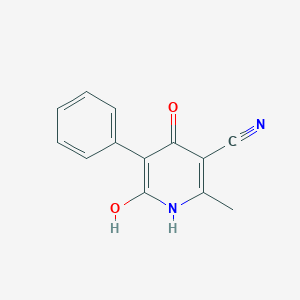
![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)
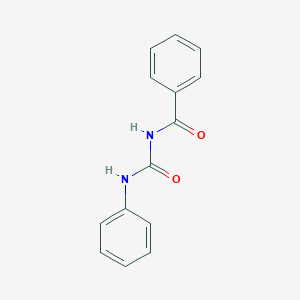
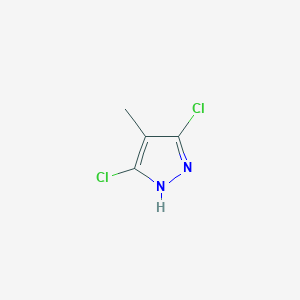
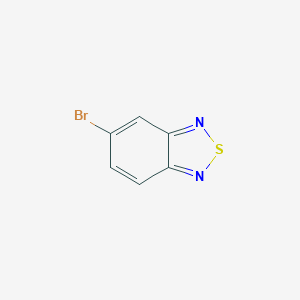
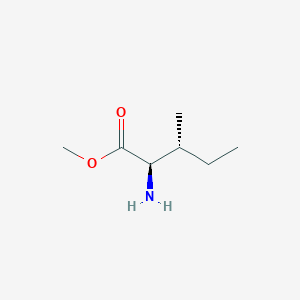
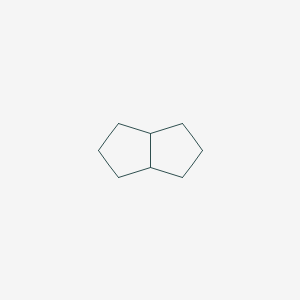
![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)